1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Description

Structural Characterization

Molecular Geometry and Bonding Analysis

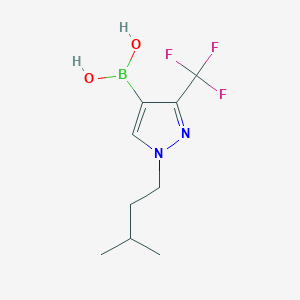

The molecule adopts a planar pyrazole ring with substituents at positions 1, 3, and 4. Key bonding features include:

- Boronic acid group : The boron atom exhibits a trigonal planar geometry, bonded to two oxygen atoms (B–O bonds) and the pyrazole ring.

- Trifluoromethyl group : The CF₃ moiety at position 3 is electron-withdrawing, inducing partial positive charge on the pyrazole nitrogen adjacent to it.

- Isopentyl chain : The branched alkyl group at position 1 introduces steric bulk, influencing molecular conformation and solubility.

Bond Lengths (Computed via RDKit) :

| Bond Type | Length (Å) |

|---|---|

| B–O | 1.40–1.45 |

| C–F (CF₃) | 1.33–1.35 |

| N–N (pyrazole) | 1.32–1.34 |

| C–N (pyrazole) | 1.34–1.38 |

Data derived from optimized molecular geometry.

Spectroscopic Identification

Spectroscopic methods provide critical insights into the compound’s electronic and vibrational properties:

¹H and ¹⁹F NMR

- ¹H NMR :

- Pyrazole protons (positions 2 and 5): Deshielded by electron-withdrawing groups, appearing as multiplets between δ 6.5–7.5 ppm.

- Isopentyl protons: Split into distinct multiplets (δ 0.8–1.5 ppm for CH₃ and CH₂ groups).

- ¹⁹F NMR : The CF₃ group exhibits a singlet around δ −68 to −83 ppm, characteristic of trifluoromethyl substituents.

Infrared (IR) Spectroscopy

- B–O Stretching : Peaks at 1300–1400 cm⁻¹.

- C–F Vibrations : Strong absorption bands at 1100–1300 cm⁻¹.

- Pyrazole C=N/C=C : Aromatic stretches observed at 150

Properties

IUPAC Name |

[1-(3-methylbutyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3N2O2/c1-6(2)3-4-15-5-7(10(16)17)8(14-15)9(11,12)13/h5-6,16-17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBCVWJSXDYDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)CCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.

Introduction of the Isopentyl and Trifluoromethyl Groups: The isopentyl and trifluoromethyl groups are introduced through subsequent substitution reactions.

Boronic Acid Functionalization:

Chemical Reactions Analysis

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:

Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The isopentyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules due to its ability to form stable carbon-boron bonds.

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a carbon-carbon bond . The trifluoromethyl and isopentyl groups provide additional stability and reactivity to the compound.

Comparison with Similar Compounds

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the trifluoromethyl and isopentyl groups, making it less reactive in certain chemical reactions.

4-Fluorophenylboronic Acid: This compound contains a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and stability in chemical reactions.

Biological Activity

1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS No. 2377609-86-2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications. The trifluoromethyl group enhances lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BF₃N₂O₂ |

| Molecular Weight | 233.00 g/mol |

| CAS Number | 2377609-86-2 |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids are known to inhibit proteasomal activity, which plays a crucial role in protein degradation and cellular regulation. This compound may also act as an inhibitor of certain kinases, affecting signal transduction pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that similar compounds exhibit significant antiviral activity against various viruses, including:

- HIV : Compounds structurally related to this pyrazole have shown promising anti-HIV activity with low cytotoxicity.

- Herpes Simplex Virus (HSV) : Pyrazole derivatives have been reported to reduce plaque formation significantly in HSV-infected cells.

Study 1: Antiviral Efficacy

A study conducted by Wu et al. demonstrated that pyrazole derivatives exhibit antiviral properties against the tobacco mosaic virus (TMV), with an effective concentration (EC50) of around 58.7 μg/mL for similar compounds . Although specific data on this compound were not detailed, the structure suggests potential efficacy based on these findings.

Study 2: Kinase Inhibition

Research on related compounds has shown that pyrazoles can inhibit protein kinases involved in cancer progression. For instance, a derivative demonstrated an IC50 value of 14.5 μM against a specific kinase target, indicating significant inhibitory potential . This suggests that this compound may also exhibit similar kinase inhibitory effects.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | EC50/IC50 Value | Target | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Model pyrazole derivative | 58.7 μg/mL | Tobacco Mosaic Virus | Antiviral |

| Kinase inhibitor derivative | 14.5 μM | Specific Kinase | Anticancer |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid with high yield and purity?

- Methodological Answer: Synthesis typically involves multi-step protocols starting with functionalization of the pyrazole core. Key steps include:

- Substituent Introduction: The trifluoromethyl group is introduced via electrophilic substitution or halogen exchange, while the isopentyl group is added through alkylation under anhydrous conditions.

- Boronation: A Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) in ethanol or ether solvents at 60–80°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Yields range from 45–70%, depending on reaction control .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer: A combination of techniques ensures structural validation:

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. The trifluoromethyl group shows a distinct singlet at ~-60 ppm in ¹⁹F NMR .

- X-ray Crystallography: Resolves bond angles and crystal packing, critical for confirming boronic acid geometry .

- Elemental Analysis: Validates molecular formula (C₉H₁₂BF₃N₂O₂) and detects trace impurities .

Q. What are the recommended storage conditions to ensure the stability of this boronic acid derivative?

- Methodological Answer: Store under inert gas (argon/nitrogen) at 2–8°C in sealed, moisture-proof containers. Prolonged exposure to air or humidity leads to boronic acid oxidation, detectable via ¹¹B NMR as a shift from ~30 ppm (trigonal boron) to ~18 ppm (tetrahedral borate) .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when using this compound in Suzuki-Miyaura couplings under varying catalytic systems?

- Methodological Answer: Conduct kinetic studies to compare catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand):

- Parameter Optimization: Screen solvents (THF, DMF), bases (K₂CO₃, CsF), and temperatures (25–100°C).

- Yield Analysis: Use HPLC to quantify coupling efficiency. Polar aprotic solvents (DMF) often improve yields with electron-deficient aryl halides .

Q. What strategies can be employed to elucidate the mechanism of action when this compound exhibits unexpected bioactivity in enzyme inhibition assays?

- Methodological Answer: Combine biochemical and biophysical approaches:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target enzymes (e.g., proteases).

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Docking: Use computational models (AutoDock Vina) to predict binding modes, guided by X-ray crystallographic data .

Q. How should contradictory data from X-ray crystallography and NMR regarding the compound’s conformation be resolved?

- Methodological Answer: Cross-validate with complementary methods:

- Variable-Temperature NMR: Assess dynamic conformational changes in solution.

- DFT Calculations: Compare computed and experimental geometries (bond lengths/angles).

- Solvent Screening: Test in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify solvent-driven polymorphism .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s reactivity in cross-coupling vs. protodeboronation pathways?

- Methodological Answer: Investigate reaction conditions:

- pH Sensitivity: Protodeboronation dominates under acidic conditions (pH < 5), while Suzuki coupling thrives in neutral/basic media.

- Additive Screening: Additives like KHF₂ stabilize boronate intermediates, suppressing protodeboronation .

Application in Drug Development

Q. What experimental design is recommended to assess this compound’s potential as a protease inhibitor scaffold?

- Methodological Answer: Use a tiered approach:

- In Vitro Screening: Test against recombinant proteases (e.g., HIV-1 protease) using fluorogenic substrates.

- SAR Studies: Synthesize analogs with modified substituents (e.g., cyclopentyl vs. isopentyl) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.